molecular formula C21H42N2O B12948198 1-Aziridinecarboxamide, N-octadecyl- CAS No. 3891-29-0

1-Aziridinecarboxamide, N-octadecyl-

Katalognummer: B12948198
CAS-Nummer: 3891-29-0
Molekulargewicht: 338.6 g/mol
InChI-Schlüssel: MEMUMYCLWQPAEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Octadecylaziridine-1-carboxamide: is an organic compound with the molecular formula C21H42N2O It is a derivative of aziridine, featuring a long octadecyl chain attached to the nitrogen atom of the aziridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecylaziridine-1-carboxamide typically involves the reaction of octadecylamine with aziridine-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: Industrial production of N-Octadecylaziridine-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-Octadecylaziridine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are carried out in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aziridines with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-Octadecylaziridine-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-Octadecylaziridine-1-carboxamide involves the interaction of the aziridine ring with various molecular targets. The ring-opening reactions of aziridines are particularly significant, as they can lead to the formation of reactive intermediates that interact with biological molecules. The long octadecyl chain enhances the compound’s ability to interact with lipid membranes, potentially affecting membrane integrity and function.

Vergleich Mit ähnlichen Verbindungen

    N-Octadecylaziridine: Similar structure but lacks the carboxamide group.

    N-Octadecylamine: Contains the octadecyl chain but lacks the aziridine ring.

    Aziridine-1-carboxamide: Contains the aziridine ring and carboxamide group but lacks the long octadecyl chain.

Uniqueness: N-Octadecylaziridine-1-carboxamide is unique due to the combination of the aziridine ring, carboxamide group, and long octadecyl chain

Eigenschaften

CAS-Nummer

3891-29-0

Molekularformel

C21H42N2O

Molekulargewicht

338.6 g/mol

IUPAC-Name

N-octadecylaziridine-1-carboxamide

InChI

InChI=1S/C21H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21(24)23-19-20-23/h2-20H2,1H3,(H,22,24)

InChI-Schlüssel

MEMUMYCLWQPAEX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCNC(=O)N1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.